Punctaporonin C

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

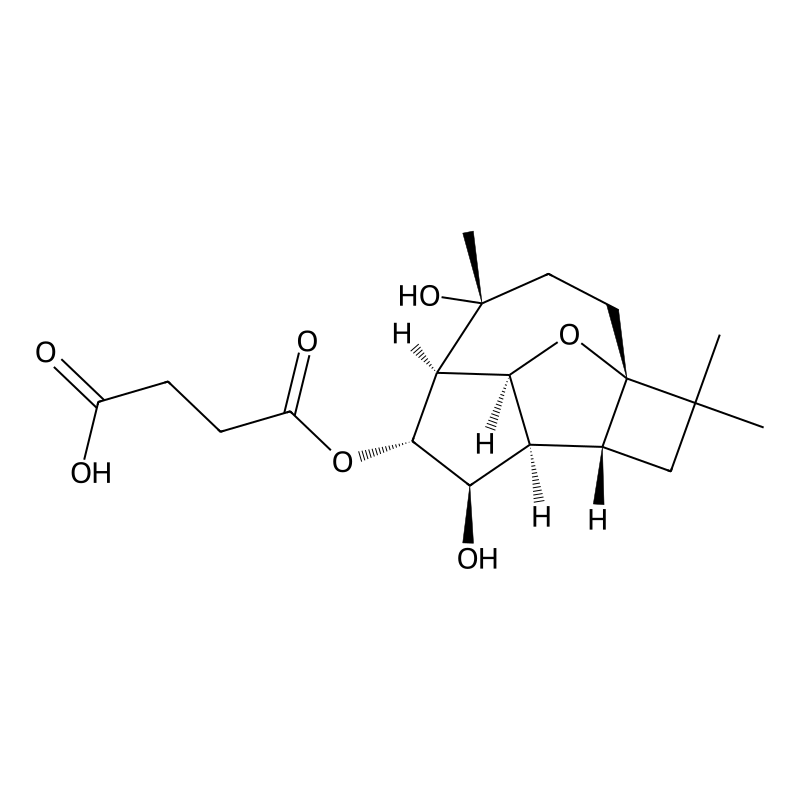

Punctaporonin C is a unique tetracyclic sesquiterpene compound, notable for its complex structure and potential biological activities. It was first isolated from the marine fungus Punctularia strigosozonata and has garnered interest due to its intricate molecular architecture, which includes multiple rings and stereocenters. The compound's molecular formula is , and it features a distinctive tetracyclic core that contributes to its reactivity and biological properties.

Punctaporonin C exhibits various biological activities, including antimicrobial properties. Studies have shown that it possesses significant inhibitory effects against several bacterial strains, suggesting potential applications in pharmaceuticals as an antibiotic agent. The compound's unique structure may contribute to its effectiveness against pathogens by interfering with their cellular processes

The primary applications of punctaporonin C lie in medicinal chemistry, particularly in developing new antibiotics and anticancer agents. Its ability to inhibit bacterial growth makes it a candidate for treating infections caused by resistant strains. Furthermore, ongoing research into its cytotoxic effects on cancer cells suggests potential use in oncology, where it could serve as a lead compound for novel therapeutic agents

Interaction studies involving punctaporonin C have focused on its binding affinity with various biological targets. These studies aim to elucidate the mechanisms through which punctaporonin C exerts its antimicrobial and anticancer effects. Preliminary findings indicate that it may interact with specific enzymes or receptors critical for microbial survival or cancer cell proliferation, although detailed mechanistic studies are still underway

Punctaporonin C shares structural similarities with several other sesquiterpenes and related compounds. Below is a comparison highlighting its uniqueness: Punctaporonin C is distinguished from these compounds by its specific tetracyclic arrangement and unique functional groups that contribute to its distinct biological activities

Punctaporonin C represents a significant synthetic challenge due to its unique oxatetracyclo[6.3.2.0¹,⁴.0⁵,¹³]tridecane skeleton, which contains multiple rings, stereocenters, and a distinctive seven-membered oxepane ring. The complex molecular architecture of this tetracyclic sesquiterpene has attracted considerable attention from synthetic chemists, culminating in successful total synthesis strategies that address the formidable structural and stereochemical challenges inherent in this natural product. The first and most comprehensive total synthesis of Punctaporonin C was accomplished by Fleck and Bach in a landmark study that established the fundamental synthetic approach to this challenging molecular target [1] [2] [3] [4] [5]. Their strategy exemplifies the sophisticated planning required for complex natural product synthesis, incorporating innovative photochemical methodology alongside classical organic transformations. Table 1: Key Synthetic Parameters for Punctaporonin C Total Synthesis The yield optimization throughout the synthetic sequence required careful consideration of each transformation, with particular attention paid to reactions that could potentially compromise the integrity of previously installed stereocenters or functional groups. The accumulated yield reflects the multiplicative effect of individual step efficiencies, highlighting the importance of developing high-yielding transformations for each synthetic operation. The pivotal transformation in the total synthesis was an intramolecular [2+2]-photocycloaddition that served as the key step for constructing the tricyclic core skeleton of Punctaporonin C [1] [2] [3] [4] [5]. This photochemical reaction demonstrated remarkable regioselectivity and diastereoselectivity, achieving the crucial differentiation of two vinylic double bonds in a 1,3-divinyl-2-cyclopentyl tetronate substrate. The photocycloaddition process involved the photoexcitation of the tetronate moiety, which then underwent selective reaction with one of the two available vinylic double bonds. This selectivity was achieved through the geometric constraints imposed by the intramolecular reaction setup, where the photoexcited tetronate could preferentially interact with one double bond over the other due to spatial proximity and orbital alignment considerations [1] [2] [5]. Table 2: Photocycloaddition Selectivity Parameters The reaction proceeded with 63% yield, delivering regio- and diastereoselective access to the tricyclic core skeleton [1] [2] [3] [4] [5]. Additional mechanistic studies revealed that even diastereotopic vinylic double bonds in similar tetronate systems could be differentiated with diastereomeric ratios up to 78:22, demonstrating the remarkable selectivity achievable through this photochemical approach [1] [5]. The success of this transformation relied on the unique photochemical properties of the tetronate system, where selective excitation of the tetronate chromophore generated a reactive intermediate capable of discriminating between chemically similar but geometrically distinct double bonds. This selectivity was crucial for accessing the correct stereochemical arrangement required for the Punctaporonin C framework. The completion of the tetracyclic oxatetracyclo[6.3.2.0¹,⁴.0⁵,¹³]tridecane skeleton was achieved through an intramolecular aldol reaction that enabled the closure of the challenging seven-membered oxepane ring [1] [2] [3] [4] [5]. This transformation represented a critical late-stage cyclization that required careful orchestration of the reactive functionality and precise control of the reaction conditions. The nucleophilic methyl ketone employed in this aldol reaction was generated through Wacker oxidation of a vinylic double bond that had not participated in the earlier [2+2]-photocycloaddition [1] [2] [3] [4] [5]. This strategic sequence ensured that the appropriate functional group was installed at the correct position and oxidation state for the subsequent aldol cyclization. The intramolecular aldol reaction proceeded through the formation of an enolate intermediate, which then attacked the appropriately positioned carbonyl group to form the seven-membered oxepane ring. The success of this transformation depended on achieving the correct conformational arrangement of the substrate, where the reactive centers were positioned in close proximity to facilitate the intramolecular cyclization while minimizing competing intermolecular reactions or alternative cyclization pathways. The seven-membered ring formation through aldol chemistry is inherently challenging due to the moderate ring strain associated with medium-sized rings and the entropic penalty for bringing the reactive centers into close proximity. However, the rigid tricyclic framework established by the preceding photocycloaddition provided the necessary conformational constraint to facilitate this cyclization, demonstrating the importance of the sequential ring-forming strategy employed in the synthesis. The retrosynthetic analysis of Punctaporonin C revealed several critical strategic disconnections that guided the development of the successful synthetic approach. The analysis identified the tetracyclic natural product as arising from a tricyclic intermediate through oxepane ring formation, with the tricyclic core itself being accessible via the key [2+2]-photocycloaddition transformation [1] [6]. The retrosynthetic logic began with recognition of the oxepane ring as a late-stage installation, suggesting an intramolecular aldol disconnection between the ketone and the appropriately positioned electrophilic center. This analysis led to the identification of a tricyclic aldol precursor bearing the requisite functional groups for the cyclization reaction. Working backward from the tricyclic aldol precursor, the retrosynthetic analysis revealed the potential for accessing this intermediate through [2+2]-photocycloaddition of a divinyl tetronate substrate. This key insight recognized that the tetronate moiety could serve as both a photochemical acceptor and a source of the lactone functionality present in the final natural product. Critical to the retrosynthetic analysis was the recognition that the complex stereochemistry of Punctaporonin C would need to be established through the photocycloaddition step, as this transformation would set multiple stereocenters simultaneously while forming two new rings. This strategic insight focused attention on developing the appropriate substrate for the photochemical reaction and optimizing the conditions for achieving high selectivity. The synthesis of Punctaporonin C presented numerous challenges related to stereocontrol and functional group compatibility, many of which required the development of specialized reaction conditions adapted to the unique structural constraints of the rigid tetracyclic skeleton [1] [2] [3] [4] [5]. Table 3: Critical Synthetic Challenges and Solutions One of the most significant stereocontrol challenges involved the reduction of a mesylate within the rigid molecular framework [1] [2] [3] [4] [5]. Traditional reduction protocols proved inadequate due to the conformational constraints imposed by the tetracyclic skeleton, necessitating the development of specialized reducing conditions that could accommodate the unique geometric requirements of the substrate while maintaining stereochemical integrity. The alkylation of a cyclobutane carboxylate presented substantial functional group compatibility issues, as the strained four-membered ring system exhibited altered reactivity compared to conventional carboxylate alkylation substrates [1] [2] [3] [4] [5]. The rigid skeleton restricted the conformational flexibility normally available to facilitate nucleophilic attack, requiring modified alkylation protocols that could overcome these geometric constraints. Perhaps the most demanding stereocontrol challenge was the methyl addition to a prostereogenic carbonyl group [1] [2] [3] [4] [5]. This transformation required the development of conditions that could achieve facial selectivity in the addition reaction, discriminating between the two enantiotopic faces of the carbonyl group to install the methyl substituent with the correct stereochemistry. The rigid molecular framework both constrained the approach trajectories available to the nucleophile and influenced the relative energies of the competing transition states. These challenges highlight the broader issue of functional group compatibility within highly constrained molecular architectures. The rigid skeleton of Punctaporonin C intermediates often prevented the adoption of ideal conformations for standard reaction mechanisms, requiring careful adaptation of reaction conditions and, in some cases, the development of entirely new methodological approaches.Compound Name Structural Features Biological Activity Punctaporonin B Similar tetracyclic structure Antimicrobial properties Punctatin A Related sesquiterpene Antibiotic activity Gossypol Tetracyclic structure Anticancer properties Curcumin Polyphenolic structure Anti-inflammatory and anticancer effects Total Synthesis Strategies

Linear Sequence Design and Overall Yield Optimization

Synthetic Parameter Value/Description Reference Citation Total Steps 29 steps (linear sequence) [1] [2] [3] [4] [5] Overall Yield 0.65% [1] [2] [3] [4] [5] Starting Material 7-tert-butoxynorbornadiene (commercially available) [1] [2] [3] [4] Key Photocycloaddition Step Yield 63% (intramolecular [2+2]-photocycloaddition) [1] [2] [3] [4] [5] Diastereoselectivity (d.r.) Up to 78:22 for diastereotopic vinyl double bonds [1] [2] [3] [4] [5] Regio- and Stereoselective [2+2]-Photocycloaddition

Substrate Type Selectivity Type Observed Ratio/Yield Mechanistic Basis 1,3-divinyl-2-cyclopentyl tetronate Regioselective Single regioisomer Differentiation of vinylic double bonds Diastereotopic vinylic double bonds Diastereoselective d.r. up to 78:22 Facial selectivity in photocycloaddition Tetronate photoexcited state Chemoselective Selective tetronate activation Photoexcited tetronate as reactive species Tricyclic core formation Stereoselective 63% yield Intramolecular geometric constraints Intramolecular Aldol Reaction for Oxepane Ring Closure

Retrosynthetic Analysis of Critical Intermediates

Challenges in Stereocontrol and Functional Group Compatibility

Synthetic Challenge Issue Type Solution/Adaptation Difficulty Level Mesylate reduction Stereocontrol Specialized reducing conditions for rigid skeleton High Cyclobutane carboxylate alkylation Functional group compatibility Modified alkylation protocol for strained system High Methyl addition to prostereogenic carbonyl Stereocontrol Stereoselective addition to prostereogenic center High Oxepane ring closure Ring strain/formation Intramolecular aldol reaction strategy Medium Tetronate [2+2]-photocycloaddition Regioselectivity Photoexcited tetronate differentiation Medium

XLogP3

Dates

Explore Compound Types